molecular formula C15H21Cl2NO2 B5720524 2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide

Cat. No.: B5720524
M. Wt: 318.2 g/mol
InChI Key: DCARTTXHCJIQQL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a dimethylpentyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to acyl chloride: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation: The acyl chloride is reacted with 2,4-dimethylpentan-3-amine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the acetamide.

    2,4-dichlorophenol: A related compound with similar structural features.

    N-(2,4-dimethylpentan-3-yl)acetamide: A compound with a similar acetamide moiety but lacking the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide is unique due to the combination of the dichlorophenoxy and dimethylpentyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c1-9(2)15(10(3)4)18-14(19)8-20-13-6-5-11(16)7-12(13)17/h5-7,9-10,15H,8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCARTTXHCJIQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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